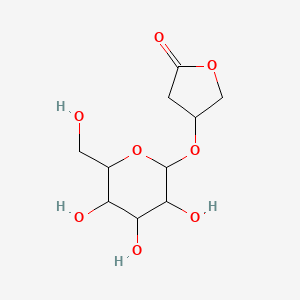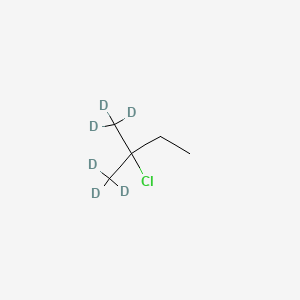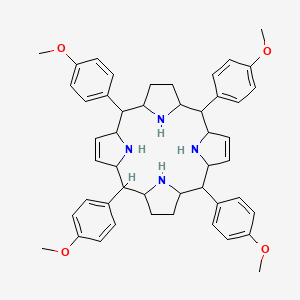
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. The trifluoromethyl group and the trifluoropropane structure contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Formation of new compounds with different functional groups.
Elimination Products: Formation of alkenes and other unsaturated compounds.
Oxidation and Reduction Products: Formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-3-chloro-2-(difluoromethyl)-1,1,1-trifluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-difluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-tetrafluoropropane
Uniqueness
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions. The compound’s unique structure makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
885276-24-4 |
|---|---|
Fórmula molecular |
C4H2BrClF6 |
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
Clave InChI |
RIFWFSWIBVTEME-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Br)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


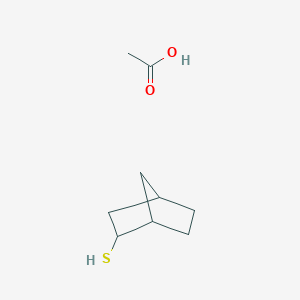


![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
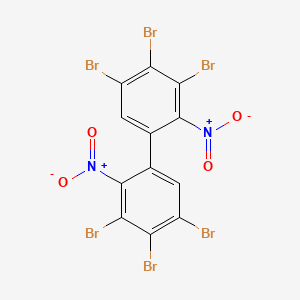
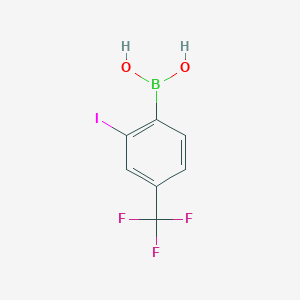

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
